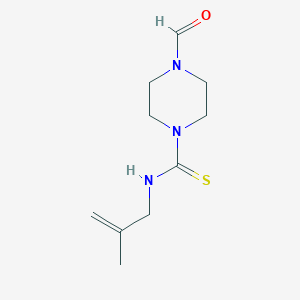

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide

Description

4-Formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative characterized by two distinct functional groups: a formyl (-CHO) substituent at the 4-position of the piperazine ring and a 2-methylprop-2-en-1-yl (methallyl) group attached to the thiourea nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-9(2)7-11-10(15)13-5-3-12(8-14)4-6-13/h8H,1,3-7H2,2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKZCYXDSFTMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=S)N1CCN(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate formylating and carbothioamide agents. One common method includes the reaction of N-(2-methylprop-2-en-1-yl)piperazine with formyl chloride under controlled conditions to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbothioamide group may also interact with metal ions or other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Present in ML267 and Compound 35, these enhance binding to hydrophobic enzyme pockets, as seen in antibacterial activity .

- Aromatic vs. Aliphatic Substituents : The methallyl group in the target compound may offer intermediate lipophilicity compared to bulky aromatic groups (e.g., benzodioxine in ), balancing solubility and membrane penetration.

Enzyme Inhibition

- ML267 : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ < 1 µM), disrupting secondary metabolism .

- NCT-503 : Potent PHGDH inhibitor (IC₅₀ = 2.5 µM), blocking serine biosynthesis in MYC-driven cancers .

- Neurological Applications : Piperazine-1-carbothioamide derivatives with dichlorophenyl groups (e.g., Compound 31) reduce glutamate and nitrite levels, suggesting utility in Parkinson’s disease .

Biological Activity

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, structure-activity relationship (SAR), and various biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₉H₁₄N₂OS

- CAS Number : 710330-21-5

This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various biologically active compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of piperazine derivatives with formyl and thioamide functionalities. The SAR studies indicate that modifications to the piperazine ring significantly influence the compound's biological activity. For instance, variations in substituents on the piperazine ring can alter the inhibitory potency against specific biological targets.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Original | None | Reference | - |

| Variant A | Methyl group at position 3 | Reduced activity against enzyme X | 50 |

| Variant B | Ethyl group at position 4 | Enhanced anti-tumor activity | 15 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

- MCF-7 Cell Line : IC50 = 20 µM

- A549 Cell Line : IC50 = 25 µM

These findings suggest that the compound possesses selective cytotoxicity, making it a candidate for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.